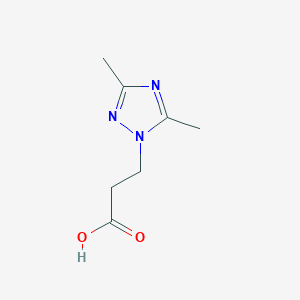![molecular formula C13H18N6O B1299439 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide CAS No. 436092-91-0](/img/structure/B1299439.png)
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds that can help infer some aspects of the compound . The first paper discusses structures of acetamides with a difluoromethyl group and halogenated phenyl rings, which are structurally related to the target compound . The second paper examines a crystal structure of an acetamide with an amino group and a carboxamido group on an imidazole ring, which shares some functional group characteristics with the target compound .
Synthesis Analysis
Neither of the provided papers directly addresses the synthesis of "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide". However, the synthesis of related compounds typically involves the formation of acetamide linkages and the introduction of various substituents onto aromatic rings or heterocycles . The synthesis of such compounds would likely involve multiple steps, including amide bond formation, halogenation, and the introduction of amino groups.
Molecular Structure Analysis
The molecular structure of related compounds shows that they can adopt specific shapes, such as a 'V' shape in the case of the halogenated phenyl acetamides . Intermolecular interactions, including hydrogen bonding and pi interactions, play a significant role in the crystal packing and overall 3-D structure of these molecules . These interactions are likely to be relevant to the target compound as well, influencing its molecular conformation and stability.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide". However, the presence of amino groups and acetamide linkages in related compounds suggests that they could participate in various chemical reactions, such as nucleophilic substitutions or interactions with electrophiles . The reactivity of the target compound would be influenced by the presence of these functional groups and the overall electronic structure of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be partially inferred from the related compounds discussed in the papers. For instance, the crystal structures of the compounds suggest that they may have solid-state properties conducive to forming stable crystals, which could be relevant for pharmaceutical applications . The presence of hydrogen bonding and other intermolecular interactions indicates that the target compound may have a relatively high melting point and could exhibit solubility in polar solvents.
Wissenschaftliche Forschungsanwendungen
Tetrazole Derivatives in Medicinal Chemistry
Tetrazole moieties are recognized for their broad spectrum of biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory effects. Their utility stems from their ability to act as bioisosteres for the carboxylic acid group, enhancing lipophilicity and bioavailability while potentially reducing drug side effects. The synthesis of tetrazole derivatives and their diverse biological activities emphasize their significance in drug development and pharmacology (Patowary, Deka, & Bharali, 2021).
Acetamide Derivatives in Toxicology and Pharmacology
The investigation into acetamide and its derivatives, such as N,N-dimethylacetamide and N-methylacetamide, has expanded our understanding of their toxicological profiles. These compounds exhibit various biological effects, reflecting their commercial importance and the diversity of their potential impacts on human health. The review of their biological consequences highlights the need for continuous evaluation of their safety and efficacy in therapeutic applications (Kennedy, 2001).
AMPA Receptor Agonists for Depression Treatment
The exploration of AMPA receptor agonists reveals a promising avenue for depression treatment, inspired by the rapid and robust therapeutic effects of ketamine, an NMDA receptor antagonist. Research indicates that AMPA agonists also exhibit significant antidepressant effects with a rapid onset, underlining the potential for developing novel antidepressants based on this mechanism. This suggests that compounds affecting AMPA receptors, directly or indirectly, could offer new therapeutic strategies for depression (Yang et al., 2012).
Neuroprotective Properties of YM872
YM872 is highlighted for its selective, potent, and water-soluble properties as an AMPA receptor antagonist. Its potential neuroprotective effects, as demonstrated in preclinical trials, indicate its utility in treating acute stroke. The high solubility and specificity of YM872, along with its efficacy in reducing infarct volume in models of cerebral ischemia, underscore the potential therapeutic benefits of similar compounds in neuroprotection (Takahashi et al., 2006).
Safety And Hazards
The safety and hazards associated with “2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide” are not explicitly mentioned in the available literature.
Zukünftige Richtungen
The future directions for “2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide” are not explicitly mentioned in the available literature. However, tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications2, suggesting potential future research directions in these areas.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, further research and experimental studies would be required.
Eigenschaften
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-3-18(4-2)12(20)9-19-16-13(15-17-19)10-5-7-11(14)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIGFZCGKRODJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360626 |
Source


|
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide | |
CAS RN |
436092-91-0 |
Source


|
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)
![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)





![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)